molecular formula C28H24N2O4 B282360 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282360
M. Wt: 452.5 g/mol
InChI Key: FCNCHHSDIZHAAF-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as BHIP, and it is a pyrrole derivative that has been synthesized through various methods. BHIP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of BHIP is not fully understood, but it is believed to involve the formation of a complex with various biomolecules, including proteins and nucleic acids. This complex formation can lead to changes in the conformation and function of these biomolecules, ultimately resulting in the observed biochemical and physiological effects of BHIP.
Biochemical and Physiological Effects:
BHIP has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. BHIP has also been shown to have neuroprotective effects and to exhibit antimicrobial activity against various types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BHIP in lab experiments is its strong fluorescence properties, which make it an ideal candidate for imaging studies. Additionally, BHIP is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, one limitation of using BHIP is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving BHIP. One promising area of research involves the development of new synthetic methods for BHIP that are more efficient and environmentally friendly. Additionally, further investigation is needed to fully understand the mechanism of action of BHIP and its potential applications in various areas of scientific research. Finally, the potential toxicity of BHIP needs to be further investigated to determine its safety for use in various experiments.

Synthesis Methods

There are several methods for synthesizing BHIP, but one of the most commonly used methods involves the reaction between 3-methoxybenzaldehyde, indole-3-ethylamine, and ethyl acetoacetate. This reaction is catalyzed by piperidine and yields BHIP as the final product. Other methods for synthesizing BHIP include the use of microwave irradiation and the reaction between 3-methoxybenzaldehyde, indole-3-ethylamine, and 2,4-pentanedione.

Scientific Research Applications

BHIP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of BHIP as a fluorescent probe for imaging biological systems. BHIP has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in imaging studies. Additionally, BHIP has been investigated for its potential use as a sensor for detecting various analytes, including metal ions and amino acids.

properties

Molecular Formula

C28H24N2O4

Molecular Weight

452.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H24N2O4/c1-34-21-11-7-10-19(16-21)25-24(26(31)18-8-3-2-4-9-18)27(32)28(33)30(25)15-14-20-17-29-23-13-6-5-12-22(20)23/h2-13,16-17,25,29,31H,14-15H2,1H3/b26-24-

InChI Key

FCNCHHSDIZHAAF-LCUIJRPUSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

SMILES

COC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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